N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)13-9-5-4-8-12(13)15(25)21-10-14-22-23-16(26)24(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOUJWAUFKXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using trifluoromethyl halides.
Final Coupling: The final step involves coupling the triazole derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydro derivatives.
Scientific Research Applications
N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Sulfanylidene Cores
a. N-Phenyl-N-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]acetamide (Compound 15)
- Structure : Shares the 4-phenyl-5-sulfanylidene triazole core but has an ethyl linkage to an acetamide group instead of a methyl-benzamide.
- Synthesis : Refluxing with acetic anhydride, yielding 64.52% C and 5.28% H via elemental analysis .
b. N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
- Structure: Replaces the 4-phenyl group with an amino (-NH₂) substituent and uses a 4-methylbenzamide.
- Spectral Data : X-ray crystallography confirms a planar triazole ring (R factor = 0.035) and NH stretching at 3278–3414 cm⁻¹ .
- Biological Relevance: Amino substitution enhances hydrogen-bonding capacity, likely improving antimicrobial activity compared to the phenyl group in the target compound .
Analogues with Varied Benzamide Substituents
a. N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
b. 4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide
- Structure : Incorporates a benzyl group at position 5 and a 4-methoxyphenyl benzamide.
- Key Features : The methoxy group enhances solubility but may reduce membrane permeability compared to the target’s -CF₃ group .
Comparative Spectral Data
Biological Activity
N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H13F3N4OS |
| Molecular Weight | 375.37 g/mol |
| LogP | 3.2328 |
| Polar Surface Area | 73.231 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Properties
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, triazole-based compounds have been shown to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. In a study assessing the antibacterial effects of similar compounds, it was found that modifications in the triazole structure could enhance activity against these pathogens .
Herbicidal Activity
The compound has also been evaluated for herbicidal properties. A related study indicated that triazole derivatives can act as potent inhibitors of phytoene desaturase (PDS), an enzyme critical in the biosynthesis of carotenoids in plants. The compound exhibited herbicidal activity at concentrations ranging from 375 to 750 g/ha against multiple weed species, suggesting potential applications in agricultural settings .
Anti-Cancer Activity
The biological activity of triazole derivatives extends into oncology. Compounds featuring similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. For instance, the compound's mechanism may involve interference with specific signaling pathways or induction of apoptosis in cancer cells. Preliminary studies suggest that modifications to the triazole ring can enhance selectivity for cancerous tissues while minimizing effects on normal cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of target organisms or cells.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular responses.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the biological activity of this class of compounds:
- Study on Antibacterial Activity : A study published in Molecules demonstrated that triazole derivatives exhibited significant antibacterial effects against E. coli and S. aureus, with some compounds showing minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Herbicidal Efficacy : Research indicated that a related triazole compound showed effective herbicidal activity against six weed species, outperforming commercial herbicides like diflufenican in certain tests .
- Cancer Cell Studies : In vitro studies revealed that certain triazole derivatives induced apoptosis in various cancer cell lines, with IC50 values indicating promising anti-cancer potential .
Q & A
Q. What are the optimal synthetic routes for this compound, and what challenges exist in achieving high yields?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of a triazole precursor with a benzamide derivative under reflux conditions using a polar aprotic solvent (e.g., DMF) .
- Step 2 : Cyclization via thiolation or sulfanyl group introduction, often requiring catalysts like triethylamine or thiourea derivatives .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Challenges : Competing side reactions (e.g., over-oxidation of sulfanyl groups) and steric hindrance from the trifluoromethyl group can reduce yields. Optimizing stoichiometry, reaction time (e.g., microwave-assisted synthesis), and pH control improves efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and triazole protons (~8–9 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX or WinGX software) resolves bond lengths and angles, with R-factors < 0.06 indicating high precision. For example, analogous triazole derivatives show mean C–C bond deviations of 0.002–0.004 Å .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure be analyzed using graph set theory, and what implications do these patterns have on stability?
- Graph Set Analysis : Categorize hydrogen bonds (e.g., N–H···O, S–H···N) into patterns (D, C, R) using Etter’s formalism. For example, a triazole N–H donor may form a D₁¹ motif with a benzamide carbonyl acceptor .
- Stability Implications : Stronger intermolecular interactions (e.g., bifurcated hydrogen bonds) enhance thermal stability, as shown by DSC/TGA data for similar compounds (decomposition temperatures >250°C) . Software like ORTEP-3 visualizes these networks, aiding in co-crystal design .
Q. What computational methods are recommended for modeling the electronic properties of the trifluoromethyl group, and how do these properties influence reactivity?
- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potentials (ESPs) and frontier molecular orbitals (HOMO-LUMO gaps). The electron-withdrawing trifluoromethyl group lowers LUMO energy, increasing electrophilicity at the triazole ring .
- Reactivity Insights : Reduced electron density at the triazole C-5 position enhances susceptibility to nucleophilic attack, as demonstrated in comparative studies with non-fluorinated analogs .
Q. How do structural modifications at the triazole ring (e.g., substituent variation) affect the compound’s biological activity?
- SAR Studies : Replacing the phenyl group with pyridinyl (as in ) increases solubility and alters binding affinity to target enzymes (e.g., cytochrome P450).
- Biological Testing : In vitro assays (e.g., MIC for antimicrobial activity) show that electron-donating groups (e.g., –OCH₃) at the benzamide moiety improve potency against Gram-positive bacteria .
- Mechanistic Insights : Molecular docking (AutoDock Vina) reveals that bulkier substituents hinder access to hydrophobic binding pockets, reducing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
